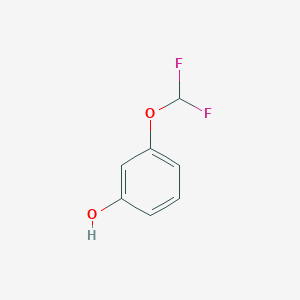

3-(Difluoromethoxy)phenol

Description

Significance of Aryl Fluorinated Compounds in Modern Organic Chemistry

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. chinesechemsoc.org Aryl fluorinated compounds, in particular, are of immense importance in modern organic chemistry, primarily due to the unique characteristics the fluorine atom imparts. The high electronegativity of fluorine and the strength of the carbon-fluorine bond often lead to enhanced metabolic stability, increased lipophilicity, and improved bioavailability of the parent molecule. chinesechemsoc.orgmdpi.com These properties are highly desirable in the design of new drugs and agrochemicals. chinesechemsoc.org It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.org

The synthesis of aryl fluorides has been a topic of considerable interest, with traditional methods like the Balz-Schiemann reaction being historically significant, though often limited by harsh conditions and safety concerns. nih.gov Modern synthetic chemistry has seen the development of milder and more efficient fluorination techniques, including transition metal-catalyzed reactions, which have broadened the accessibility and application of aryl fluorinated compounds. chinesechemsoc.orgnih.govresearchgate.net

Historical Context of Difluoromethoxy Moiety Integration in Active Pharmaceutical Ingredients and Agrochemicals

The difluoromethoxy group (CHF2O-) has gained increasing attention as a valuable substituent in the design of bioactive molecules. acs.org This interest stems from its unique electronic properties, which can influence molecular conformation and binding affinity to biological targets. Historically, the incorporation of fluorinated motifs into pharmaceuticals and agrochemicals has been a strategy to enhance their efficacy and metabolic stability.

The development of synthetic methods to introduce the difluoromethoxy group into aromatic rings has been crucial for its utilization. While the trifluoromethyl group has a longer history in agrochemical and pharmaceutical development, with the first synthesis of a trifluoromethyl-containing aromatic compound reported in 1898, the difluoromethoxy moiety represents a more recent area of focus. acs.orgsemanticscholar.org The growing number of commercial agrochemicals and development candidates containing fluorine atoms or fluorine-containing substituents over the past decade underscores the importance of moieties like difluoromethoxy. researchgate.net

Research Trajectories Involving Substituted Phenols

Substituted phenols are a fundamental class of compounds in organic chemistry, serving as precursors and intermediates in a vast array of chemical transformations. researcher.liferesearchgate.net Their utility is a direct reflection of the identity and position of the substituents on the benzene (B151609) ring. researchgate.net Research involving substituted phenols is diverse and continually evolving, with significant efforts directed towards developing novel synthetic methodologies to access specific substitution patterns. researchgate.net

Recent research has focused on overcoming the inherent directing effects of the hydroxyl group in electrophilic aromatic substitution, which typically favors ortho- and para-substituted products. researchgate.net The development of methods to synthesize meta-substituted phenols is a significant challenge and an active area of investigation. researchgate.net The photodissociation dynamics of phenol (B47542) and its substituted derivatives have also been a subject of intense study, providing fundamental insights into their chemical behavior. acs.orgresearchgate.net Furthermore, phenolic compounds are among the most studied phytochemicals, with ongoing research into their biosynthesis, biological functions, and potential health benefits. nih.gov The versatility of substituted phenols ensures their continued importance in various fields, from materials science to medicinal chemistry. researcher.liferesearchgate.net

Structure

3D Structure

Propriétés

IUPAC Name |

3-(difluoromethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O2/c8-7(9)11-6-3-1-2-5(10)4-6/h1-4,7,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NETVQEPAYWXLPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378894 | |

| Record name | 3-(difluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88798-13-4 | |

| Record name | 3-(difluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Difluoromethoxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3 Difluoromethoxy Phenol and Its Derivatives

Established Synthetic Pathways to 3-(Difluoromethoxy)phenol

The most common and well-established method for the synthesis of this compound and other aryl difluoromethyl ethers involves the O-difluoromethylation of the corresponding phenol (B47542) with a difluorocarbene precursor. A widely used and commercially available reagent for this transformation is sodium chlorodifluoroacetate (ClCF₂CO₂Na) . orgsyn.orgorgsyn.orgacs.org

The reaction typically proceeds by the thermal decomposition of sodium chlorodifluoroacetate to generate difluorocarbene (:CF₂), a transient but highly reactive intermediate. The phenoxide, formed by deprotonating the starting phenol with a suitable base, then acts as a nucleophile, trapping the electrophilic difluorocarbene. Subsequent protonation yields the desired aryl difluoromethyl ether. orgsyn.org

A general procedure for this reaction involves heating a mixture of the phenol, sodium chlorodifluoroacetate, and a base, such as cesium carbonate or potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF). orgsyn.orgacs.org The reaction temperature is typically elevated to facilitate the decarboxylation of the chlorodifluoroacetate salt. orgsyn.org

Table 1: Typical Reaction Conditions for the Synthesis of Aryl Difluoromethyl Ethers using Sodium Chlorodifluoroacetate

| Parameter | Condition | Reference |

| Phenol Substrate | 3-Hydroxyphenol (Resorcinol) or its derivatives | General Knowledge |

| Difluorocarbene Source | Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) | orgsyn.orgorgsyn.orgacs.org |

| Base | Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) | orgsyn.orgacs.org |

| Solvent | N,N-Dimethylformamide (DMF) | orgsyn.org |

| Temperature | 95-120 °C | orgsyn.orgacs.org |

| Atmosphere | Inert (e.g., Nitrogen or Argon) | orgsyn.org |

Development of Novel and Efficient Difluoromethoxylation Protocols

While the use of sodium chlorodifluoroacetate is a robust method, research has focused on developing milder, more efficient, and more versatile protocols for O-difluoromethylation. These advancements include the exploration of new fluorinating reagents and the development of catalytic systems.

Fluorinating Reagents and Their Application in Phenol Derivatization

A variety of reagents have been developed to serve as precursors for difluorocarbene or as direct difluoromethylating agents. These reagents offer alternatives to traditional methods, often with improved reactivity, milder reaction conditions, or broader substrate scope.

Difluoromethyltriflate (HCF₂OTf): This reagent has been shown to be an effective source for the difluoromethylation of phenols. The reaction is believed to proceed through the in-situ generation of difluorocarbene. nih.gov

Difluorobromoacetic acid (BrCF₂CO₂H): Under visible-light photoredox catalysis, this commercially available and easy-to-handle reagent can generate difluorocarbene for the O-difluoromethylation of phenols and heteroaryl alcohols. nih.gov

(Difluoromethyl)trimethylsilane (TMSCF₂H): This reagent can be activated under various conditions to achieve difluoromethylation.

Chlorodifluoromethane (B1668795) (HCFC-22): Although effective, its use is being phased out due to its ozone-depleting potential. rsc.org

S-(Difluoromethyl)sulfonium salts: These bench-stable reagents serve as difluorocarbene precursors for the difluoromethylation of phenols and thiophenols. nih.gov

Table 2: Comparison of Selected Fluorinating Reagents for O-Difluoromethylation

| Reagent | Activating Conditions | Advantages | Disadvantages | Reference |

| Sodium Chlorodifluoroacetate | Thermal decomposition | Commercially available, relatively inexpensive | Requires high temperatures | orgsyn.orgorgsyn.orgacs.org |

| Difluoromethyltriflate | Base-mediated | Effective for a broad scope of phenols | Can be expensive | nih.gov |

| Difluorobromoacetic acid | Visible-light photoredox catalysis | Mild reaction conditions | Requires a photocatalyst | nih.gov |

| (Difluoromethyl)trimethylsilane | Various (e.g., fluoride (B91410) activation) | Versatile reagent | Can be volatile and require careful handling | General Knowledge |

| S-(Difluoromethyl)sulfonium salts | Base-mediated | Bench-stable, good yields | May require specific bases for activation | nih.gov |

Catalytic Approaches to O-Difluoromethylation

Catalytic methods offer the advantage of using sub-stoichiometric amounts of a catalyst to promote the reaction, which can lead to milder conditions, higher efficiency, and reduced waste.

Visible-Light Photoredox Catalysis: This has emerged as a powerful tool for O-difluoromethylation. nih.govnih.gov In a typical setup, a photocatalyst, such as an iridium or ruthenium complex, absorbs visible light and initiates a single-electron transfer (SET) process. This can lead to the generation of a difluoromethyl radical or the formation of difluorocarbene under mild, room-temperature conditions. nih.gov For instance, the use of fac-Ir(ppy)₃ as a photocatalyst with difluorobromoacetic acid allows for the efficient O-difluoromethylation of a wide range of phenols. nih.gov

Copper-Catalyzed Reactions: Copper catalysts have also been employed in difluoromethylation reactions, including the enantioselective difluoromethylation of amino acids via difluorocarbene. nih.gov While not directly demonstrated for this compound, these methods highlight the potential of transition metal catalysis in C-O bond formation with difluoromethyl groups.

Asymmetric Synthesis and Enantiomeric Resolution Strategies for Chiral Analogs

The synthesis of chiral derivatives of this compound, where a stereocenter is present elsewhere in the molecule, presents a significant challenge. Asymmetric synthesis aims to create a specific enantiomer directly, while enantiomeric resolution separates a racemic mixture into its constituent enantiomers.

Currently, there is a lack of specific, documented methods for the direct asymmetric O-difluoromethylation of a prochiral phenol to generate a chiral difluoromethoxylated center. Research in asymmetric difluoromethylation is an emerging field, with some progress in the enantioselective difluoromethylation of other classes of compounds, such as amino acids, using chiral copper catalysts. nih.gov These approaches could potentially be adapted for phenolic substrates in the future.

For chiral analogs of this compound that are synthesized as racemic mixtures, traditional methods of enantiomeric resolution could be applied. This typically involves:

Derivatization with a chiral resolving agent: The racemic mixture is reacted with a single enantiomer of a chiral auxiliary to form a mixture of diastereomers.

Separation of diastereomers: The diastereomers, having different physical properties, can be separated by techniques such as fractional crystallization or chromatography.

Removal of the chiral auxiliary: The separated diastereomers are then treated to remove the chiral auxiliary, yielding the individual enantiomers of the target compound.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound is crucial for developing sustainable and environmentally friendly processes. Key considerations include:

Use of Less Hazardous Chemical Syntheses: The development of difluoromethoxylation methods that avoid toxic reagents and solvents is a primary goal. For example, moving away from ozone-depleting reagents like chlorodifluoromethane is a significant step. rsc.org The use of mechanochemical methods, which can reduce or eliminate the need for solvents, is another promising green approach. bohrium.comresearchgate.net

Catalysis: Catalytic reactions are inherently greener than stoichiometric ones as they reduce the amount of reagents needed. The development of efficient catalytic systems for O-difluoromethylation, such as those based on photoredox catalysis, aligns with this principle. nih.govnih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Visible-light photoredox catalysis, which often proceeds at room temperature, offers a significant advantage over traditional thermal methods that require high temperatures. nih.gov

Safer Solvents and Auxiliaries: The choice of solvent can have a major impact on the environmental footprint of a synthesis. Research into the use of greener solvents or solvent-free conditions is an active area of investigation in organic synthesis.

While specific studies on the green synthesis of this compound are limited, the broader trends in difluoromethoxylation chemistry point towards the adoption of more sustainable practices.

Chemical Transformations and Reactivity Profiles of 3 Difluoromethoxy Phenol

Electrophilic Aromatic Substitution Reactions on the Phenol (B47542) Ring

The phenol ring is activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating nature of the hydroxyl group, which directs incoming electrophiles primarily to the ortho and para positions. However, the reactivity and regioselectivity of EAS on 3-(Difluoromethoxy)phenol are modulated by the presence of the difluoromethoxy (-OCF₂H) group. The -OCF₂H group is known to be moderately electron-withdrawing and acts as a meta-director.

The directing effects of the two substituents are therefore conflicting. The powerful activating, ortho-, para-directing hydroxyl group typically dominates the reaction outcome. Substitution is expected to occur at positions ortho and para to the -OH group (positions 2, 4, and 6). Of these, position 2 and 6 are sterically unhindered, while position 4 is para to the hydroxyl group and ortho to the difluoromethoxy group. The electron-withdrawing nature of the -OCF₂H group will somewhat deactivate the ring compared to phenol itself, potentially requiring slightly more forcing conditions for some transformations.

Nitration: Nitration of phenolic compounds can be achieved under various conditions. For a substrate like this compound, direct nitration would likely yield a mixture of isomers. The primary products expected are 2-nitro-5-(difluoromethoxy)phenol and 4-nitro-3-(difluoromethoxy)phenol, resulting from substitution at the positions most activated by the hydroxyl group. A related industrial process for the synthesis of difluoromethoxy nitrobenzene (B124822) involves the reaction of a nitrophenol with a difluoromethylating agent in the presence of a base like sodium hydroxide (B78521) google.com.

Halogenation: Phenols are highly reactive towards halogenation, often proceeding readily without a Lewis acid catalyst. The bromination of this compound would be expected to yield monobrominated products under controlled conditions, with substitution occurring at the positions activated by the hydroxyl group. Commercially available compounds like 4-bromo-3-(difluoromethyl)phenol (B1380429) suggest that halogenation at the C4 position is a feasible transformation, though this specific isomer places the bromine ortho to the hydroxyl group and para to the difluoromethyl group, which is an unusual substitution pattern unless starting from a different precursor fluorochem.co.ukbiosynth.com. A more predictable outcome for direct bromination of this compound would be substitution at positions 2, 4, or 6.

| Reaction | Reagents | Major Expected Product(s) | Comments |

|---|---|---|---|

| Nitration | Dilute HNO₃ | 2-Nitro-5-(difluoromethoxy)phenol and 4-Nitro-3-(difluoromethoxy)phenol | Regioselectivity is primarily controlled by the strongly activating -OH group. |

| Bromination | Br₂ in a non-polar solvent (e.g., CCl₄) | 2-Bromo-5-(difluoromethoxy)phenol and 4-Bromo-3-(difluoromethoxy)phenol | Reaction is rapid due to the activated ring; polysubstitution is possible with excess bromine water. |

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group is acidic and can be readily deprotonated to form a phenoxide, a potent nucleophile. This reactivity allows for a variety of transformations at the oxygen atom, most notably alkylation and acylation to form ethers and esters, respectively.

O-Alkylation: The conversion of the hydroxyl group to an ether is a common transformation. This is typically achieved by treating the phenol with a base (e.g., NaH, K₂CO₃) to generate the corresponding phenoxide, followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction. This Williamson ether synthesis is generally efficient for phenols researchgate.netpharmaxchange.infonih.govsemanticscholar.org. The choice of solvent can influence the outcome, with polar aprotic solvents favoring O-alkylation pharmaxchange.info.

O-Acylation (Esterification): Phenols react with carboxylic acid derivatives to form esters. While the direct reaction with carboxylic acids is slow, esterification is efficiently carried out using more reactive acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, NaOH) prepchem.comgoogle.com. For example, reacting this compound with acetyl chloride would yield 3-(difluoromethoxy)phenyl acetate. The existence of related compounds like methyl 2-(3-(difluoromethoxy)phenyl)acetate in chemical catalogs confirms the feasibility of such transformations bldpharm.com.

| Reaction Type | Reagents | Product |

|---|---|---|

| O-Alkylation (Ether Formation) | 1. K₂CO₃ 2. CH₃I | 1-(Difluoromethoxy)-3-methoxybenzene |

| O-Acylation (Ester Formation) | Acetyl chloride, Pyridine | 3-(Difluoromethoxy)phenyl acetate |

Modifications and Derivatizations of the Difluoromethoxy Group

The difluoromethoxy group (-OCF₂H) is generally considered a stable functional group and is often incorporated into molecules in medicinal chemistry to enhance properties like metabolic stability and lipophilicity nih.govresearchgate.netmdpi.com. Direct chemical modification of the -OCF₂H group on an aromatic ring is not a common synthetic strategy, as the carbon-fluorine bonds are very strong.

Most synthetic routes focus on the introduction of the difluoromethoxy group onto a phenol rather than its subsequent transformation nih.govorgsyn.orgthieme-connect.com. This is typically achieved by reacting a phenol with a difluorocarbene source, such as sodium chlorodifluoroacetate or ethyl bromodifluoroacetate orgsyn.orgthieme-connect.com.

Cleavage of the difluoromethoxy group to regenerate the parent phenol is a challenging transformation that would require harsh conditions, likely leading to decomposition of the aromatic ring. There is limited literature on the selective derivatization or removal of this group once it is installed on an aromatic system. Its primary role is that of a stable, property-modifying substituent rather than a reactive handle for further synthesis.

Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing this compound Derivatives

The hydroxyl group of phenols is not a suitable leaving group for transition metal-catalyzed cross-coupling reactions. To utilize this compound in such reactions, the hydroxyl group must first be converted into a better leaving group, typically a sulfonate ester like a triflate (-OTf) or a fluorosulfonate (-OFs) nsf.gov. These derivatives serve as effective electrophilic partners in a variety of palladium-catalyzed reactions.

Suzuki-Miyaura Coupling: Once converted to its triflate derivative, 3-(difluoromethoxy)phenyl trifluoromethanesulfonate (B1224126) can participate in Suzuki-Miyaura coupling reactions. This reaction would involve a palladium catalyst, a base, and an organoboron reagent (e.g., an arylboronic acid) to form a new carbon-carbon bond at the position of the triflate group. This strategy is a powerful method for constructing biaryl structures nsf.govmdpi.com.

Buchwald-Hartwig Amination: Similarly, the triflate derivative of this compound can be used in Buchwald-Hartwig amination to form carbon-nitrogen bonds. This reaction couples the aryl triflate with a primary or secondary amine in the presence of a palladium catalyst and a strong base, yielding an arylamine. This method is one of the most versatile for synthesizing N-aryl compounds.

| Reaction Name | Required Derivative | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 3-(Difluoromethoxy)phenyl triflate | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, K₂CO₃ | 3-(Difluoromethoxy)biphenyl derivative |

| Buchwald-Hartwig Amination | 3-(Difluoromethoxy)phenyl triflate | Amine (R₂NH) | Pd₂(dba)₃, BINAP, NaOt-Bu | N-Aryl-3-(difluoromethoxy)aniline derivative |

Stereoselective Transformations for Advanced Intermediates

The direct involvement of this compound in stereoselective transformations is not widely documented in dedicated research. However, its structure presents potential for application in asymmetric synthesis. Phenols, in general, can be substrates for catalytic asymmetric dearomatization (CADA) reactions, which convert flat aromatic compounds into valuable three-dimensional chiral structures mdpi.comchemrxiv.org.

Derivatives of this compound could potentially undergo such transformations. For example, an asymmetric Friedel-Crafts type alkylation at the C4 position, ortho to the hydroxyl group, could introduce a new stereocenter. Such reactions often rely on chiral catalysts to control the facial selectivity of the electrophilic attack on the aromatic ring prepchem.com.

Another hypothetical application is the use of a chiral derivative of this compound as a chiral auxiliary. A chiral moiety could be attached to the phenolic oxygen, and the resulting compound could be used to direct stereoselective reactions (e.g., alkylations, aldol (B89426) reactions) on a prochiral substrate attached to it. After the desired transformation, the auxiliary could be cleaved and recovered. However, there are currently no prominent examples in the literature demonstrating the use of this compound for this specific purpose. The development of such applications remains an area for future research.

Applications in Advanced Organic Synthesis

Medicinal Chemistry Applications and Precursor Development

In medicinal chemistry, the incorporation of fluorine-containing groups is a widely used strategy to optimize the properties of drug candidates. nih.gov The difluoromethoxy group (-OCHF₂) is of particular interest as it can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. orgsyn.orgresearchgate.net 3-(Difluoromethoxy)phenol serves as a versatile precursor, providing a platform for the synthesis of complex molecules with potential therapeutic applications.

The term "privileged scaffold" refers to a molecular framework that can bind to a range of different biological targets, serving as a foundation for the discovery of new drugs. mdpi.com Phenols and their ether derivatives are recognized as significant and recurring scaffolds in numerous FDA-approved small-molecule pharmaceuticals. nsf.govnih.gov The this compound structure combines the established utility of the phenol (B47542) moiety with the unique benefits of the difluoromethoxy group.

The difluoromethoxy group itself is considered a privileged moiety in medicinal chemistry. nih.gov Its introduction into organic molecules can lead to enhanced biological activity and improved pharmacokinetic profiles. Therefore, the 3-(difluoromethoxy)phenyl scaffold is a highly attractive starting point for developing new bioactive molecules, offering a robust framework that can be chemically modified to interact with various biological targets.

This compound is a crucial intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The phenol group provides a reactive handle for a variety of chemical transformations, such as etherification, esterification, and coupling reactions, allowing for the construction of larger, more intricate molecular architectures. Fluorine-containing phenols are highly valued as key intermediates for synthesizing drugs and pesticides. google.com

The synthesis of aryl difluoromethyl ethers from phenols is a fundamental process in creating these intermediates. orgsyn.org For instance, derivatives like difluoromethoxy benzimidazoles, which are important pharmaceutical intermediates, can be synthesized using precursors derived from difluoromethoxylated phenols. nbinno.com The stability and reactivity of this compound make it an ideal starting material for multi-step syntheses in drug development programs.

The design of selective ligands for biological targets such as enzymes and receptors is a cornerstone of modern drug discovery. The difluoromethoxy group can play a critical role in this process by modulating a ligand's electronic properties and conformation, which in turn affects its binding affinity and selectivity. The incorporation of fluorinated groups like trifluoromethoxy has been shown to enhance binding affinity to therapeutic targets. nih.gov

Substituted phenols are frequently used in the design of specific ligands. For example, phenol derivatives have been instrumental in developing potent androgen receptor antagonists. nih.gov The difluoromethoxy group in the meta-position, as in this compound, can influence hydrogen bonding capabilities and dipole moment, which are crucial for precise molecular recognition at the active site of a biological target. This allows for the fine-tuning of ligand-receptor interactions to achieve desired therapeutic effects.

A primary challenge in drug development is achieving a desirable pharmacokinetic (PK) and pharmacodynamic (PD) profile. The introduction of fluorine, and specifically the difluoromethoxy group, is a proven strategy for optimizing these properties. manchester.ac.uk

| Property | Effect of Difluoromethoxy (-OCHF₂) Group |

| Metabolic Stability | Increases stability by blocking metabolic hotspots. orgsyn.org |

| Lipophilicity (logP) | Fine-tunes values to optimize membrane permeability and bioavailability. orgsyn.orgnih.gov |

| Binding Affinity | Can enhance interactions with biological targets. |

| Solubility | Can improve solubility due to its ability to act as a hydrogen bond acceptor. |

| Permeability | Improves passage through biological membranes. nih.gov |

This table summarizes the general effects of incorporating a difluoromethoxy group into a molecular scaffold.

The utility of the aryl difluoromethoxy motif is evident in several marketed pharmaceuticals. Although not all are direct derivatives of this compound, they exemplify the successful application of this chemical moiety in drug discovery.

For example, Pantoprazole , a proton pump inhibitor used to treat acid-related stomach conditions, features a difluoromethoxy group on a benzimidazole (B57391) ring system. nih.gov Another example is Roflumilast , an anti-inflammatory drug used for chronic obstructive pulmonary disease (COPD), which also contains this functional group. nih.gov These cases demonstrate that the incorporation of the difluoromethoxy group into heterocyclic scaffolds can lead to potent and effective therapeutic agents. The success of these drugs underscores the value of difluoromethoxylated precursors, such as this compound, in the development of new medicines.

| Drug | Therapeutic Area | Role of the Difluoromethoxy Group |

| Pantoprazole | Gastroenterology (Proton Pump Inhibitor) | Contributes to the drug's efficacy and pharmacokinetic profile. nih.gov |

| Roflumilast | Pulmonology (Anti-inflammatory) | Enhances the molecule's properties for treating COPD. nih.gov |

This table presents examples of approved drugs containing the difluoromethoxy moiety, highlighting its importance in pharmaceutical development.

Agrochemical Research and Development

The application of fluorinated compounds extends beyond pharmaceuticals into the agrochemical industry. Phenolic compounds have historically been used as herbicides, insecticides, and fungicides. nsf.gov The introduction of fluorine-containing substituents, such as the difluoromethoxy group, can enhance the potency, selectivity, and environmental persistence of these agents.

Similar to its role in medicinal chemistry, the difluoromethoxy group can improve the metabolic stability of a compound in target pests and crops, leading to enhanced efficacy. It can also modify the compound's physical properties to optimize its uptake and translocation within plants. The use of fluorinated phenols like 3-Fluoro-4-(trifluoromethoxy)phenol as key intermediates in the synthesis of crop protection products highlights the value of this class of compounds in agriculture. chemimpex.com Consequently, this compound represents a valuable building block for the discovery and development of new, more effective agrochemicals.

Intermediate for Novel Crop Protection Agents

This compound is a key building block in the synthesis of modern agrochemicals. The incorporation of the difluoromethoxy group (-OCHF₂) into the molecular structure of active ingredients is a widely used strategy in the agrochemical industry to enhance the efficacy and stability of crop protection agents. This functional group can improve the biological activity and pharmacokinetic properties of a molecule, leading to the development of more effective and targeted pesticides. orgsyn.org The compound serves as a precursor for creating more complex heterocyclic structures that form the core of many next-generation herbicides and fungicides.

Synthesis of Herbicidal and Fungicidal Precursors

The utility of this compound as a synthetic intermediate is prominently demonstrated in the production of advanced herbicides. It is integral to the synthesis of the pyrazole (B372694) ring structure found in the highly effective pre-emergence herbicide, pyroxasulfone (B108660). nih.govagropages.com Pyroxasulfone is known for its ability to control grass and broad-leaved weeds in various crops, including corn and soybeans. agropages.com

The synthesis pathway to pyroxasulfone involves the creation of a key intermediate, 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole. nih.gov This pyrazole derivative, which contains the essential difluoromethoxy group, is then reacted with other compounds to yield the final herbicidal product. nih.govjustia.com Although the synthesis does not begin directly with this compound, the phenol is a fundamental precursor for creating the difluoromethoxy-substituted aromatic systems required for forming this critical intermediate. The process underscores the importance of the difluoromethoxy-phenol structure in building the core of modern, high-potency herbicides.

Table 2: Key Intermediates in Pyroxasulfone Synthesis

| Compound Name | Role |

| 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | Key intermediate containing the difluoromethoxy group nih.gov |

| 3-({[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}sulfanyl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole | Penultimate precursor to be oxidized justia.com |

| Pyroxasulfone | Final active herbicidal compound justia.com |

In the field of fungicides, fluorinated phenols are also of significant interest. While specific, publicly documented synthesis routes starting directly from this compound are not as prevalent as for herbicides, related fluorinated compounds are used. For instance, compositions containing molecules with difluoromethyl or trifluoromethyl groups on a phenyl ring have been developed for fungicidal applications. google.com This indicates the broader utility of fluorinated phenol building blocks for creating a range of crop protection agents.

Advanced Materials Science

The unique properties imparted by fluorine atoms mean that fluorinated compounds are increasingly being explored for applications in materials science. The presence of the difluoromethoxy group can enhance thermal stability, chemical resistance, and confer specific electronic properties to polymers and other materials.

Precursors for Specialty Polymers

While the direct application of this compound in large-scale polymer production is not widely documented, its structural motifs are of significant interest for creating specialty polymers. Phenolic compounds are foundational to various polymers, including phenolic resins and polybenzoxazines. mdpi.com The introduction of fluorine, such as in the difluoromethoxy group, can significantly enhance the properties of these materials. For example, a structurally similar compound, 3-Fluoro-4-(trifluoromethoxy)phenol, is noted for its use in polymer formulations to improve thermal stability and chemical resistance. chemimpex.com

By analogy, this compound could serve as a valuable monomer or modifying agent in the synthesis of high-performance polymers. Its integration into a polymer backbone could lead to materials with lower flammability, increased resistance to chemical degradation, and enhanced durability, making them suitable for demanding applications in the aerospace, automotive, and chemical processing industries. syensqo.com

Applications in Electronic Materials

Fluorinated organic molecules are gaining traction in the field of electronic materials due to their unique electronic properties and environmental stability. Although specific applications for this compound in this area are still emerging, related compounds have shown promise. For instance, polymers derived from fluorinated thiophene (B33073) monomers have been synthesized and used in the development of chemical sensors. mdpi.com

The electronic nature of the difluoromethoxy group could be leveraged by incorporating this compound into the structure of organic semiconductors or dielectric materials. As a component in polymers for electronics, it could help fine-tune properties such as charge transport, energy levels, and stability, which are critical for the performance of devices like organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Further research in this area could establish this compound as a useful building block for next-generation electronic components.

Mechanistic and Theoretical Computational Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. aps.org Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the electronic structure problem, providing detailed information about molecular orbitals, charge distribution, and reactivity. aps.org For 3-(Difluoromethoxy)phenol, these calculations illuminate the interplay between the electron-donating hydroxyl (-OH) group and the electron-withdrawing difluoromethoxy (-OCHF₂) group.

DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G**, can be used to optimize the molecule's geometry and compute key electronic descriptors. scispace.comindexacademicdocs.org The calculations would reveal the distribution of electrostatic potential, highlighting the electron-rich oxygen atoms and the electron-deficient hydrogen of the hydroxyl group. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO is likely localized around the phenol (B47542) ring and oxygen atoms, indicating susceptibility to electrophilic attack, while the LUMO may have significant contributions from the aromatic ring, indicating sites for nucleophilic attack.

Reactivity indices derived from these calculations, such as Fukui functions, can pinpoint the most reactive sites for electrophilic, nucleophilic, and radical attacks. It is expected that the ortho and para positions relative to the hydroxyl group would be most susceptible to electrophilic substitution, although this is modulated by the electronic influence of the meta-positioned -OCHF₂ group.

Table 1: Hypothetical DFT-Calculated Properties for this compound This table presents typical data obtained from quantum chemical calculations and is for illustrative purposes.

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy | -588.7 Hartree | Represents the total electronic energy of the molecule at its optimized geometry. |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons; related to ionization potential. |

| LUMO Energy | -0.8 eV | Indicates the molecule's ability to accept electrons; related to electron affinity. |

| HOMO-LUMO Gap | 5.7 eV | Relates to the chemical reactivity and kinetic stability of the molecule. |

| Dipole Moment | 2.1 Debye | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |

Reaction Mechanism Elucidation for Synthetic Transformations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. The most common synthesis of this compound involves the O-difluoromethylation of resorcinol (B1680541) (1,3-dihydroxybenzene) or the direct difluoromethylation of a protected 3-hydroxyphenol. This transformation typically proceeds via a difluorocarbene (:CF₂) intermediate. cas.cn

The reaction mechanism can be broken down into the following key steps:

Deprotonation: The phenolic hydroxyl group is deprotonated by a base (e.g., potassium carbonate) to form the more nucleophilic phenolate (B1203915) anion.

Difluorocarbene Generation: A difluorocarbene precursor, such as sodium chlorodifluoroacetate or (difluoromethyl)triphenylphosphonium bromide, generates the highly reactive and electrophilic difluorocarbene (:CF₂) species. cas.cnacs.org

Nucleophilic Attack: The electron-rich phenolate anion attacks the electron-deficient carbon atom of the difluorocarbene. This is typically the rate-determining step. Investigations have shown that reactions of difluorocarbene with negatively charged heteroatom nucleophiles like phenolates can occur at or below room temperature. cas.cn

Protonation/Workup: The resulting intermediate is protonated during aqueous workup to yield the final this compound product.

Theoretical studies can model the energy profile of this reaction pathway. By calculating the transition state energies for each step, researchers can confirm the proposed mechanism and identify the rate-limiting step. These calculations can also explain the regioselectivity of the reaction when multiple hydroxyl groups are present, as in the case of resorcinol.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The 3-(difluoromethoxy)phenyl moiety is a valuable scaffold in medicinal chemistry. The difluoromethoxy group is often used as a bioisostere for hydroxyl or methoxy (B1213986) groups, offering a unique combination of lipophilicity, metabolic stability, and hydrogen bond donating capability. researchgate.net Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds by systematically modifying their chemical structure to enhance biological activity and selectivity. nih.gov

In a hypothetical SAR study of this compound derivatives designed as inhibitors for a specific protein kinase, chemists would synthesize a library of analogs and evaluate their inhibitory activity. ed.ac.uk The core structure of this compound provides several points for modification:

Position 1 (Phenolic -OH): The hydroxyl group can be converted to ethers or esters to probe its role as a hydrogen bond donor or acceptor.

Positions 2, 4, 5, 6 on the Ring: These positions can be substituted with various functional groups (e.g., halogens, alkyls, amides) to explore steric and electronic effects on binding affinity.

Computational methods such as 3D-QSAR (Quantitative Structure-Activity Relationship), including CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), can be used to build predictive models from the experimental data. nih.govmdpi.com These models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would increase or decrease activity, guiding the design of more potent inhibitors.

Table 2: Illustrative SAR Data for Hypothetical Kinase X Inhibitors Based on a this compound Scaffold This table is a representative example of data generated in an SAR study and does not reflect real experimental results.

| Compound | R1 (Position 4) | R2 (Position 6) | Kinase X IC₅₀ (nM) | SAR Interpretation |

|---|---|---|---|---|

| 1 (Parent) | -H | -H | 850 | Baseline activity. |

| 2 | -Cl | -H | 210 | Electron-withdrawing group at R1 improves activity. |

| 3 | -CH₃ | -H | 920 | Small alkyl group at R1 is not well-tolerated. |

| 4 | -H | -Cl | 150 | Substitution at R2 is more favorable than at R1. |

| 5 | -Cl | -Cl | 45 | Disubstitution provides a significant potency boost, suggesting occupation of a key pocket. |

Molecular Dynamics Simulations and Conformational Analysis

The three-dimensional shape and flexibility of a molecule are crucial to its function and interactions. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the potential energy surface and dynamic behavior of molecules. rsc.org

For this compound, a key point of flexibility is the rotation around the Ar-O and O-C bonds of the difluoromethoxy group. Conformational analysis, often performed using quantum mechanical methods, can identify the stable conformers and the energy barriers between them. Unlike the simple methoxy group in anisole, which strongly prefers a planar conformation (C-O-C-H dihedral angle of 0° or 180°), the difluoromethoxy group is subject to complex stereoelectronic effects from the two fluorine atoms. colostate.edu The gauche effect may favor non-planar conformations.

Molecular dynamics simulations can provide a more dynamic picture. By simulating the motion of the this compound molecule over time in a solvent environment (e.g., water), MD can reveal:

The preferred conformations in solution.

The timescale of conformational changes.

The specific hydrogen bonding patterns between the molecule's -OH and -OCHF₂ groups and surrounding water molecules.

Table 3: Predicted Conformational Preferences of the Difluoromethoxy Group This table illustrates the expected low-energy conformers based on theoretical principles.

| Conformer | Ar-O-C-H Dihedral Angle | Expected Relative Energy | Key Features |

|---|---|---|---|

| Gauche | ~ ±60° | Lowest | Stabilized by hyperconjugation and gauche effects between C-F and C-O bonds. |

| Anti (Planar) | 180° | Low | Minimizes steric hindrance but may have less favorable electronic stabilization. |

| Syn (Planar) | 0° | Highest | Destabilized by steric repulsion between the C-H bond and the aromatic ring. |

Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the detailed structure of organic compounds by observing the magnetic properties of atomic nuclei. jeolusa.com For 3-(Difluoromethoxy)phenol, ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy are particularly informative.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number and environment of hydrogen atoms in the molecule. The aromatic protons on the benzene (B151609) ring will exhibit distinct signals, with their chemical shifts and coupling patterns revealing their relative positions. The proton of the hydroxyl group (-OH) will typically appear as a broad singlet, and its chemical shift can be concentration-dependent. The single proton of the difluoromethoxy group (-OCHF₂) will present a characteristic triplet splitting pattern due to coupling with the two adjacent fluorine atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbon atom of the difluoromethoxy group will show a distinct triplet due to coupling with the two fluorine atoms. The aromatic carbons will have chemical shifts influenced by the hydroxyl and difluoromethoxy substituents.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is highly sensitive and provides specific information about the fluorine-containing functional group. nih.gov In the case of this compound, the two fluorine atoms of the difluoromethoxy group are chemically equivalent and will produce a doublet in the ¹⁹F NMR spectrum due to coupling with the single adjacent proton.

A representative summary of expected NMR data is presented in the table below.

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |

| ¹H | 6.5 - 7.3 | Multiplet | Aromatic protons |

| ¹H | Variable | Singlet (broad) | -OH proton |

| ¹H | 6.6 - 6.9 | Triplet | -OCHF₂ proton |

| ¹³C | 110 - 160 | Multiple signals | Aromatic carbons |

| ¹³C | 115 - 120 | Triplet | -OCHF₂ carbon |

| ¹⁹F | -80 to -90 | Doublet | -OCHF₂ fluorines |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information by analyzing its fragmentation patterns. purdue.edu For this compound, with a molecular formula of C₇H₆F₂O₂, the expected exact mass is approximately 160.03 Da. nih.gov

In a typical mass spectrum of this compound, the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight. docbrown.info The fragmentation of the molecular ion can provide valuable structural clues. Common fragmentation pathways for phenols include the loss of CO and the formation of characteristic aromatic fragment ions. docbrown.info The presence of the difluoromethoxy group will also lead to specific fragmentation patterns, such as the loss of the CHF₂ radical.

Table of Expected Mass Spectrometry Data

| m/z Value | Possible Fragment Ion | Interpretation |

|---|---|---|

| 160 | [C₇H₆F₂O₂]⁺ | Molecular Ion |

| 131 | [C₆H₄FO₂]⁺ | Loss of CHF |

| 109 | [C₆H₅O₂]⁺ | Loss of CF₂H |

| 81 | [C₅H₃F]⁺ | Aromatic ring fragmentation |

Chromatographic Purity Assessment and Separation Methods

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating components of a mixture. For this compound, a reversed-phase HPLC method would typically be used, with a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile or methanol). The purity of the compound is determined by the area of its peak relative to the total area of all peaks in the chromatogram. A purity of 95% is commercially available. sigmaaldrich.com

Gas Chromatography (GC): GC is suitable for the analysis of volatile compounds. This compound can be analyzed by GC, often after derivatization of the hydroxyl group to increase its volatility. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. GC-MS combines the separation power of GC with the identification capabilities of MS, allowing for the identification of impurities based on their mass spectra.

The purity of this compound is a critical parameter, and chromatographic methods provide a reliable means of quantifying it.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-O stretching vibration of the phenol (B47542) will appear in the 1200-1300 cm⁻¹ region. The C-F stretching vibrations of the difluoromethoxy group will give rise to strong absorptions, typically in the 1000-1100 cm⁻¹ range. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C stretching vibrations of the benzene ring will be observed in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric C-F stretching vibration of the difluoromethoxy group would also be expected to be Raman active.

Table of Expected Vibrational Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

|---|---|---|

| 3200-3600 | O-H stretch (broad) | IR |

| >3000 | Aromatic C-H stretch | IR, Raman |

| 1450-1600 | Aromatic C=C stretch | IR, Raman |

| 1200-1300 | Phenolic C-O stretch | IR |

| 1000-1100 | C-F stretch (strong) | IR |

X-ray Crystallography of Co-crystals and Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. scispace.com While obtaining a single crystal of this compound itself might be challenging, the formation of co-crystals or crystalline derivatives can facilitate X-ray diffraction analysis. researchgate.netmdpi.com

Co-crystals are multi-component crystals in which the components are held together by non-covalent interactions. ukm.my By co-crystallizing this compound with a suitable co-former, it is often possible to obtain high-quality single crystals suitable for X-ray diffraction. The resulting crystal structure would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group. This technique is invaluable for understanding the solid-state packing and conformation of the molecule. researchgate.net

The structural information obtained from X-ray crystallography of co-crystals or derivatives can be crucial for structure-property relationship studies and for the rational design of new materials. scispace.com

Future Research Directions and Emerging Paradigms

Exploration of Novel Bioactivities and Therapeutic Areas

The unique properties of the difluoromethoxy group make it a valuable addition to pharmacologically active molecules. nih.govresearchgate.net Future research will undoubtedly focus on synthesizing and screening novel derivatives of 3-(difluoromethoxy)phenol to uncover new biological activities and explore their potential in various therapeutic areas.

Difluoromethylated compounds have already shown promise in several areas:

Oncology: Derivatives have exhibited promising activity against certain cancer cell lines. nih.govnih.gov For instance, 2'-deoxy-5-difluoromethyluridine has demonstrated notable anticancer properties. nih.gov Furthermore, computational studies and subsequent synthesis have identified difluoromethoxy-containing benzimidazole (B57391) derivatives as potential PI3Kα inhibitors, a key target in cancer therapy. mdpi.com Naphthalene-based diarylamide derivatives with a difluoromethoxy group have also shown potent inhibitory activity against multiple Raf isoforms, which are implicated in melanoma. researchgate.netresearchgate.net

Infectious Diseases: The search for new antimicrobial agents is a global health priority. Novel benzimidazole–thiazinone derivatives incorporating a difluoromethoxy moiety have been synthesized and are under investigation for their antimicrobial activity. mdpi.com

Neurodegenerative Diseases: Compounds containing the difluoromethoxy group have been investigated for their potential to treat neurodegenerative conditions like Alzheimer's disease by inhibiting enzymes such as β-secretase (BACE1).

Inflammatory Diseases: The anti-inflammatory properties of phenolic compounds are well-documented. mdpi.com Difluoromethoxy-substituted analogs are being explored for their ability to modulate inflammatory responses.

Agrochemicals: Beyond pharmaceuticals, difluoromethoxy-containing compounds have applications in agriculture. Novel diamide (B1670390) compounds have demonstrated excellent insecticidal activity against pests like Plutella xylostella. sioc-journal.cn

The following table summarizes some of the explored bioactivities of difluoromethoxy-containing compounds:

| Therapeutic/Application Area | Target/Mechanism of Action | Example Compound Class |

| Oncology | PI3Kα Inhibition | 2-Difluoromethylbenzimidazole derivatives mdpi.com |

| Oncology | Raf Kinase Inhibition | Naphthalene-based diarylamide derivatives researchgate.netresearchgate.net |

| Oncology | General Anticancer | 2'-deoxy-5-difluoromethyluridine nih.gov |

| Infectious Diseases | Antimicrobial | Benzimidazole–thiazinone derivatives mdpi.com |

| Neurodegenerative Diseases | BACE1 Inhibition | 4-(Difluoromethoxy)-3-fluorophenol derivatives |

| Agrochemicals | Insecticidal | Diamide compounds sioc-journal.cn |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic chemistry with automated and continuous-flow systems is revolutionizing how molecules are made, offering advantages in terms of safety, scalability, and efficiency. novartis.comresearchgate.net This paradigm is particularly relevant for the synthesis of difluoromethoxy-containing compounds.

Continuous-flow chemistry has been successfully applied to the O-difluoromethylation of 3-hydroxypyridine (B118123) building blocks, demonstrating a safe and scalable protocol. novartis.com The use of microreactors allows for precise control over reaction parameters, which is especially important for handling potentially hazardous reagents or exothermic reactions. researchgate.net Flow chemistry has also been utilized for the deuteriodifluoromethylation of aldehydes using chlorodifluoromethane (B1668795) gas. nih.gov

Automated synthesis platforms are becoming increasingly important for the rapid generation of compound libraries for high-throughput screening. trasis.com The automation of photoredox 18F-difluoromethylation of N-heteroaromatics on a commercial synthesizer has been reported, highlighting the potential for producing radiolabeled compounds for applications such as positron emission tomography (PET) imaging. rsc.orgtrasis.com The ability to extract and codify experimental procedures from the literature into a format that can be executed by automated systems will further accelerate the discovery and optimization of novel difluoromethoxy-containing molecules. nature.com

Advanced Characterization Techniques for Complex Derivations

As more complex derivatives of this compound are synthesized, advanced analytical techniques are essential for their unambiguous characterization. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organofluorine compounds. numberanalytics.com Advanced multidimensional NMR techniques, such as 2D ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) and ¹³C-¹⁹F Heteronuclear Single Quantum Coherence (HSQC), are invaluable for establishing through-space and through-bond correlations involving the fluorine nuclei of the difluoromethoxy group. numberanalytics.com These methods provide detailed insights into the molecule's three-dimensional structure and conformation.

Mass spectrometry (MS) is another critical tool. High-resolution mass spectrometry (HRMS) provides precise molecular weight determination, which is crucial for confirming the elemental composition of novel compounds. sioc-journal.cnamazonaws.com Tandem mass spectrometry (MS/MS) experiments help in elucidating fragmentation patterns, which can aid in structural confirmation. Techniques like direct infusion Fourier transform ion cyclotron resonance mass spectrometry (DI-FT-ICR-MS) and liquid chromatography-Orbitrap-high resolution mass spectrometry (LC-Orbitrap-HRMS) are being used to identify and quantify fluorinated pharmaceuticals in complex biological matrices. nih.govnih.govacs.orgresearchgate.net

The following table outlines key analytical techniques for the characterization of difluoromethoxy-containing compounds:

| Technique | Application |

| ¹H, ¹³C, ¹⁹F NMR | Confirmation of difluoromethoxy group and overall structure. |

| 2D NMR (e.g., HETCOR, COSY) | Elucidation of complex structures and stereochemistry. numberanalytics.com |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and formula confirmation. sioc-journal.cnamazonaws.com |

| Infrared (IR) Spectroscopy | Identification of key functional groups. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. |

Computational Design of Next-Generation Difluoromethoxy Analogs

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science, enabling the rational design of molecules with desired properties. researchgate.netzib.denih.gov For difluoromethoxy-containing compounds, these approaches can guide the synthesis of next-generation analogs with enhanced activity and optimized physicochemical properties.

Structure-based drug design utilizes the three-dimensional structure of a biological target, such as an enzyme or receptor, to design ligands that can bind with high affinity and selectivity. nih.gov Molecular docking simulations can predict the binding mode and affinity of this compound derivatives to their targets, helping to prioritize which compounds to synthesize. mdpi.comnih.govasianpubs.org

Ligand-based drug design methods, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, are employed when the structure of the biological target is unknown. mdpi.com By building a model based on a series of compounds with known activities, these methods can predict the activity of new, unsynthesized analogs. mdpi.com

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic picture of the binding interactions. mdpi.com These simulations can help to refine the design of novel inhibitors by identifying key interactions that contribute to binding stability. mdpi.com

Recent examples of the application of computational design include the development of novel PI3Kα inhibitors, where molecular modeling was used to design and screen 2-difluoromethylbenzimidazole derivatives with potent inhibitory activity. mdpi.com Similarly, computational docking analysis has been used to guide the design of fluoro-analogs of combretastatins, which are potent tubulin polymerization inhibitors. nih.gov

Q & A

Q. What are the established synthetic routes for 3-(difluoromethoxy)phenol, and what reagents are critical for difluoromethoxy group incorporation?

The synthesis typically involves nucleophilic substitution or difluoromethylation of phenolic precursors. Sodium chlorodifluoroacetate, a bench-stable difluorocarbene source, is widely used to introduce the difluoromethoxy group via alkoxylation under basic conditions (e.g., cesium carbonate in DMF). Reaction optimization may include temperature control (60–80°C) and inert atmospheres to minimize side reactions . For example, this compound derivatives have been synthesized via substitution of halogenated phenols with difluoromethoxy nucleophiles, followed by purification using flash chromatography .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

Key techniques include:

- ¹⁹F NMR : To confirm the presence and position of fluorine atoms (δ -40 to -60 ppm for CF₂ groups).

- ¹H NMR : Coupling patterns (e.g., splitting from adjacent fluorine atoms) help identify substitution positions.

- IR Spectroscopy : Detects O–H (3200–3600 cm⁻¹) and C–F (1000–1300 cm⁻¹) stretches.

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C₇H₆F₂O₂, [M+H]⁺ = 161.035) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Conduct a hazard analysis for reagents like DMF, cesium carbonate, and sodium chlorodifluoroacetate. Use fume hoods, PPE (gloves, goggles), and gas traps to manage volatile byproducts (e.g., CO₂). Monitor for exothermic reactions and ensure waste is neutralized before disposal .

Q. How does the difluoromethoxy group influence the compound’s physical properties compared to non-fluorinated analogs?

The difluoromethoxy group enhances lipophilicity (logP ~1.8) and metabolic stability. It also reduces pKa (~9.5 vs. ~10.2 for methoxy analogs), increasing solubility in polar solvents. These properties make it advantageous in medicinal chemistry for improving bioavailability .

Q. What are the recommended storage conditions for this compound to ensure long-term stability?

Store in airtight containers under inert gas (N₂ or Ar) at -20°C to prevent oxidation or hydrolysis. Purity (>95%) should be verified via HPLC before use in sensitive reactions .

Advanced Research Questions

Q. How can conflicting NMR data for difluoromethoxy-substituted phenols be resolved during structural elucidation?

Discrepancies in coupling constants or chemical shifts may arise from rotational isomerism or solvent effects. Use variable-temperature NMR to identify dynamic processes or employ 2D techniques (COSY, HSQC) to assign signals unambiguously. X-ray crystallography provides definitive confirmation, as demonstrated for structurally related fluorinated biphenyls .

Q. What strategies optimize the regioselectivity of difluoromethylation in poly-substituted phenolic substrates?

Electronic and steric factors dictate regioselectivity. Electron-rich phenolic positions (e.g., para to electron-donating groups) favor difluoromethylation. Computational modeling (DFT) predicts reactivity trends, while bulky bases (e.g., KOtBu) can direct substitution to less hindered sites .

Q. How does the position of the difluoromethoxy group impact bioactivity compared to other fluorinated isomers?

Comparative studies show that this compound exhibits higher antimicrobial activity (MIC = 8 µg/mL against S. aureus) than its 2- or 4-substituted analogs. This is attributed to optimized hydrogen bonding with target enzymes, as shown in molecular docking studies .

Q. What are the key challenges in scaling up this compound synthesis, and how can they be mitigated?

Challenges include exothermic side reactions and purification of volatile byproducts. Continuous-flow reactors improve heat management, while in-line IR monitoring ensures reaction completion. Scalable purification via fractional distillation or recrystallization in ethanol enhances yield (>75% on 100-g scale) .

Q. How can computational methods predict the metabolic pathways of this compound in biological systems?

Tools like GLORY or MetaSite simulate phase I/II metabolism, identifying potential sites for oxidative defluorination or glucuronidation. In vitro assays with liver microsomes validate predictions, revealing major metabolites like 3-hydroxybenzoic acid derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.